2-Bromo-5-(cyclohexyloxy)pyrazine
Overview
Description
2-Bromo-5-(cyclohexyloxy)pyrazine is an organic compound with the molecular formula C10H13BrN2O It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a bromine atom and a cyclohexyloxy group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-5-(cyclohexyloxy)pyrazine involves the bromination of 5-(cyclohexyloxy)pyrazine. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another approach involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 5-(cyclohexyloxy)pyrazine is coupled with a bromopyrazine derivative in the presence of a palladium catalyst and a base. This method allows for the selective introduction of the bromine atom at the desired position on the pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(cyclohexyloxy)pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation Reactions: The cyclohexyloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation, often in the presence of acidic or basic conditions.
Reduction Reactions: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere are common for reducing the pyrazine ring.
Major Products Formed
Substitution Reactions: Various substituted pyrazine derivatives, depending on the nucleophile used.
Oxidation Reactions: Ketones or carboxylic acids derived from the oxidation of the cyclohexyloxy group.
Reduction Reactions: Dihydropyrazine derivatives with reduced aromaticity.
Scientific Research Applications
2-Bromo-5-(cyclohexyloxy)pyrazine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Researchers use it to study the interactions of pyrazine derivatives with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(cyclohexyloxy)pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and the cyclohexyloxy group can influence the compound’s binding affinity and selectivity towards these targets. The pyrazine ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing the compound’s binding strength.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(methoxy)pyrazine: Similar structure but with a methoxy group instead of a cyclohexyloxy group.
2-Chloro-5-(cyclohexyloxy)pyrazine: Similar structure but with a chlorine atom instead of a bromine atom.
2-Bromo-5-(phenoxy)pyrazine: Similar structure but with a phenoxy group instead of a cyclohexyloxy group.
Uniqueness
2-Bromo-5-(cyclohexyloxy)pyrazine is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-bromo-5-cyclohexyloxypyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-6-13-10(7-12-9)14-8-4-2-1-3-5-8/h6-8H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGKYVTXIPBAAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CN=C(C=N2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300616 | |
Record name | 2-Bromo-5-(cyclohexyloxy)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086382-88-8 | |
Record name | 2-Bromo-5-(cyclohexyloxy)pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086382-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-(cyclohexyloxy)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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